(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Overview
Description
The compound (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one. It is characterized by the presence of a thieno[2,3-d]pyrimidinone core, which is a bicyclic structure consisting of a thiophene ring fused to a pyrimidinone moiety. The acetic acid moiety is attached to the pyrimidinone ring, which may contribute to the compound's chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters has been reported . These compounds were synthesized starting from 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which were obtained through the cyclization of thienylthioureas in an acidic medium. This method suggests that a similar approach could be employed for the synthesis of (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid, with modifications to introduce the acetic acid moiety at the appropriate position on the pyrimidinone ring.
Molecular Structure Analysis
Chemical Reactions Analysis
While the specific chemical reactions of (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid are not detailed in the provided papers, the related compounds synthesized in paper exhibited significant antimicrobial activity, suggesting that the core structure is reactive towards biological targets. Additionally, paper describes the rearrangement of a similar compound, 2-[2-oxo-2H-pyrido[1,2-a]pyrimidin-3(4H)-ylidene)]acetic acid, in the presence of polyphosphoric acid, leading to ring expansion and decarboxylation. This indicates that the (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid may also undergo structural rearrangements under certain conditions, potentially yielding new compounds with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid are not explicitly provided in the papers. However, based on the properties of structurally related compounds, it can be hypothesized that the compound may have analgesic, anti-inflammatory, and anticonvulsant activities . The presence of the acetic acid group may also contribute to the compound's solubility in polar solvents and its ability to participate in hydrogen bonding, which could affect its pharmacokinetic properties.
Scientific Research Applications
Chemical Synthesis and Derivatives
(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid and its derivatives play a crucial role in chemical synthesis. Studies have shown its utility in the synthesis of various heterocyclic compounds. For example, Zadorozhny et al. (2008) demonstrated the synthesis of thieno-pyrimido-isoquinoline and isoquino-quinazoline derivatives from related benzoic acids, highlighting its role in creating novel chemical structures (Zadorozhny et al., 2008). Furthermore, Al‐Sehemi and Bakhite (2005) explored its application in producing new cycloalkapyrido-thienopyrimidines, illustrating its versatility in heterocyclic compound synthesis (Al‐Sehemi & Bakhite, 2005).
Biological Interactions
The interaction of derivatives of this compound with biological molecules is also a research focus. Meng et al. (2012) investigated the binding of p-hydroxycinnamic acid amides, including pyrimidin-2-yl derivatives, with bovine serum albumin, which is vital for understanding drug-protein interactions (Meng et al., 2012).
Novel Drug Synthesis
The derivatives of (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid are also important in novel drug development. For instance, Gangjee et al. (2005) synthesized derivatives as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing its potential in anticancer drug development (Gangjee et al., 2005).
Heterocyclic Compound Synthesis
The compound and its derivatives are extensively used in synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and material science. Research by Abbas et al. (2019) on bis-heterocyclic ethers containing pyridopyrimidinone demonstrates this application (Abass et al., 2019).
Antifungal Activities
Some derivatives have been evaluated for their antifungal properties, as explored by Konno et al. (1989), who synthesized thieno[2,3-d]pyrimidine derivatives and assessed their effectiveness against fungal infections (Konno et al., 1989).
Future Directions
properties
IUPAC Name |
2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-6(12)3-10-4-9-7-5(8(10)13)1-2-14-7/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOPYHPEAZBTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396472 | |
Record name | (4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
CAS RN |
18740-34-6 | |
Record name | (4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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